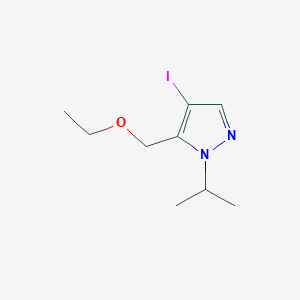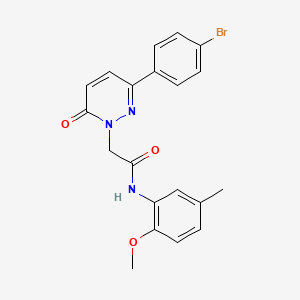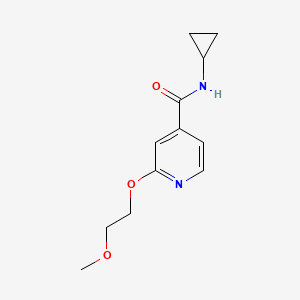![molecular formula C17H11FN4OS B2584367 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one CAS No. 1798019-77-8](/img/structure/B2584367.png)
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one, also known as FMISO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMISO is a heterocyclic organic compound that contains a triazine ring fused to a quinazolinone ring.
作用机制
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one accumulates in hypoxic cells due to its ability to undergo reduction under low oxygen conditions. The reduced form of this compound binds to cellular macromolecules, such as proteins and DNA, and forms adducts that can be detected using various imaging techniques. The accumulation of this compound in hypoxic cells is mediated by various transporters and enzymes, which are upregulated under hypoxic conditions.
Biochemical and Physiological Effects:
The accumulation of this compound in hypoxic cells can have various biochemical and physiological effects, including the induction of apoptosis and the activation of various signaling pathways. This compound can also affect the expression of various genes that are involved in hypoxia response and cellular metabolism.
实验室实验的优点和局限性
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one has several advantages for lab experiments, including its high specificity for hypoxic cells and its ability to be detected using various imaging techniques. However, this compound also has some limitations, including its relatively short half-life and the need for specialized imaging equipment.
未来方向
There are several future directions for the research on 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one, including the development of new imaging techniques and the optimization of its synthesis method. This compound can also be used in combination with other imaging agents to improve its specificity and sensitivity for detecting hypoxia. Additionally, this compound can be used to investigate the role of hypoxia in various diseases and to develop new therapies for hypoxic tumors.
合成方法
The synthesis of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one involves the reaction of 4-fluoroaniline with 2-mercapto-3H-quinazolin-4-one in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with cyanogen bromide to form this compound. This synthesis method has been optimized to produce high yields and purity of this compound.
科学研究应用
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one has been extensively studied for its potential applications in various fields, including cancer diagnosis and treatment, hypoxia imaging, and neuroimaging. This compound is a hypoxia imaging agent that selectively accumulates in hypoxic cells, which are commonly found in solid tumors. This property makes this compound a useful tool for detecting and monitoring hypoxia in cancer patients. This compound has also been used in neuroimaging studies to investigate the role of hypoxia in various neurological disorders.
属性
IUPAC Name |
3-(4-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazino[2,3-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS/c1-24-17-19-13-5-3-2-4-12(13)15-20-16(23)14(21-22(15)17)10-6-8-11(18)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJATDYVUWSQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=O)C(=NN31)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)




![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

